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Compound of Interest

Compound Name: Piperazine-2-carboxylic acid

Cat. No.: B1223399

Technical Guide to Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperazine-2-carboxylic acid, a
crucial heterocyclic building block in modern medicinal chemistry. It details the compound's
physical and chemical properties, experimental protocols for its synthesis and analysis, and its
application in the development of novel therapeutics, including its role as a precursor to
CXCR4 antagonists.

Chemical Identity

Piperazine-2-carboxylic acid is a derivative of piperazine, featuring a carboxylic acid group at
the second position of the ring. Due to its chiral center, it can exist as a racemate or as
individual enantiomers. It is most commonly handled as a free base or as a dihydrochloride
salt.

The primary Chemical Abstracts Service (CAS) number for the racemic form of Piperazine-2-
carboxylic acid is 2762-32-5.[1][2][3] However, researchers may encounter several other CAS
numbers corresponding to different forms of the molecule:

¢ Piperazine-2-carboxylic acid Dihydrochloride: 3022-15-9, 133525-05-0[4][5][6]

» (S)-Piperazine-2-carboxylic acid: 147650-70-2[7]
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» (+/-)-Piperazine-2-carboxylic acid dihydrochloride: 3022-15-9[5][8][9]

Physical and Chemical Properties

Piperazine-2-carboxylic acid is typically a white to yellow or brown crystalline powder.[2][4] As
an amino acid, it possesses both acidic (carboxylic acid) and basic (secondary amine)
functional groups, allowing it to exist as a zwitterion. While specific quantitative solubility data is
not widely published, the parent compound, piperazine, is highly soluble in water, and this
derivative is expected to be soluble in polar solvents.[10][11] Derivatives with protecting
groups, such as Boc or Benzyl, exhibit lower solubility in water and higher solubility in organic
solvents like dichloromethane.[5]

Data Summary

All quantitative data for the parent compound (racemic, free base) are summarized in the table
below. Note that some values are predicted based on computational models.

Property Value Source(s)
Molecular Formula CsH10N202 (11041071
Molecular Weight 130.15 g/mol [1][10]
Melting Point 265 °C (decomposes) [2][5]
Boiling Point (Predicted) 313.6 £37.0°C [21[7]
Density (Predicted) 1.174 g/cm3 [21[7]

pKa: (Predicted) 1.90 +0.20 [2]

pKaz (Predicted) Not specified

Note: The melting point can vary depending on the form. The (S)-enantiomer is reported to melt
at 243-247 °C (decomposes)[7], while the dihydrochloride salt also melts at 265 °C
(decomposes).[12]

Experimental Protocols
Synthesis Methodologies
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Piperazine-2-carboxylic acid and its derivatives can be synthesized through various routes.

Below are two common strategies found in the literature.

1. Asymmetric Hydrogenation of Pyrazine-2-carboxylate

This method produces optically active piperazine-2-carboxylic acid derivatives by

hydrogenating the corresponding aromatic pyrazine precursor using a chiral catalyst.

Step 1: Esterification of Pyrazinecarboxylic Acid: Pyrazinecarboxylic acid is first converted to
its corresponding ester (e.g., methyl or tert-butyl ester). For example, pyrazinecarboxylic acid
can be reacted with thionyl chloride in methanol to produce methyl pyrazinecarboxylate.[6]

Step 2: Asymmetric Hydrogenation: The pyrazinecarboxylate ester is hydrogenated under
pressure (e.g., 50 bar Hz) using an optically active rhodium complex as a catalyst. This step
introduces the chirality and reduces the aromatic ring to a piperazine ring.[6]

Step 3: Hydrolysis: The resulting piperazine-2-carboxylate ester is hydrolyzed under acidic
conditions (e.g., 32% hydrochloric acid at 100 °C) to yield the final piperazine-2-carboxylic
acid, typically isolated as its hydrochloride salt.[6]

. Cyclization from N,N'-Dibenzylethenediamine

This route builds the piperazine ring through a cyclization reaction.

Step 1: Cyclization Reaction: N,N'-Dibenzyl-ethane-1,2-diamine is reacted with a methyl 2,3-
dibromopropionate in the presence of a base like triethylamine (EtsN) in a solvent such as
toluene. The mixture is heated to reflux, leading to the formation of 1,4-dibenzyl-piperazine-
2-carboxylic acid methyl ester.[13]

Step 2: Deprotection/Hydrolysis: The dibenzyl protecting groups are removed, and the ester
is hydrolyzed to yield the final product. This typically involves catalytic hydrogenation to
remove the benzyl groups and subsequent saponification or acid hydrolysis of the ester.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
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Quantitative analysis of piperazine-2-carboxylic acid often requires derivatization, as the core

structure lacks a strong chromophore for standard UV detection.[14]

. Derivatization:

To enable sensitive detection, the primary or secondary amine of the piperazine ring is
reacted with a labeling agent.

For chiral analysis, derivatization with 9-fluorenylmethyl chloroformate (FMOC-CI) is
effective.[15]

For general quantification, agents like 4-chloro-7-nitrobenzofuran (NBD-CI) or dansyl
chloride can be used to form a stable, UV-active or fluorescent derivative.[14][16]

Procedure Example (Dansylation): The sample is reconstituted in a suitable solvent (e.qg.,
acetonitrile). Dansyl chloride is added, along with a catalytic amount of a base like
triethylamine, and the reaction is allowed to proceed to completion.

. HPLC Conditions (Example):

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 um particle size).[16]
Mobile Phase: A gradient elution is typically used.

» Phase A: Water/Methanol mixture (e.g., 70:30 v/v) with an ion-pairing agent like
heptanesulfonic acid (5 mM) and acidified with phosphoric acid.[16]

» Phase B: Methanol/Water mixture (e.g., 90:10 v/v) with the same additives.[16]

Gradient Program: Start with a high percentage of Phase A, ramping up to a high
percentage of Phase B to elute the derivatized analyte.

Flow Rate: 1.0 mL/min.[16]

Detection: UV or Fluorescence detector set to the appropriate wavelength for the chosen
derivative (e.g., ~254 nm for dansyl derivatives).
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o Quantification: A calibration curve is generated using certified reference standards
derivatized in the same manner as the samples.

Applications and Signaling Pathway Involvement

Piperazine-2-carboxylic acid is a "privileged scaffold" in medicinal chemistry, serving as a
versatile starting material for a wide range of bioactive molecules.[17] Its derivatives have been
investigated for numerous therapeutic applications, including agents targeting the central
nervous system, anti-inflammatory compounds, and antivirals.[18][19][20]

One of its most significant applications is in the synthesis of antagonists for the CXCR4
receptor.[21] CXCR4 is a chemokine receptor that, upon binding its natural ligand CXCL12
(SDF-1), activates signaling pathways crucial for cell migration, proliferation, and survival.[1][4]
These pathways are implicated in cancer metastasis and inflammatory diseases, making
CXCR4 an important drug target.

Below is a diagram illustrating the major signaling cascades initiated by CXCR4 activation.
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Caption: The CXCL12/CXCR4 signaling pathway.
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The role of Piperazine-2-carboxylic acid as a key intermediate in developing molecules that
can modulate this pathway is illustrated in the logical workflow below.
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Caption: Synthetic workflow from core scaffold to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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